![molecular formula C8H10N2O3 B1456444 1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮 CAS No. 51145-74-5](/img/structure/B1456444.png)
1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮
描述
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the CAS Number 702-62-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 1,3-diazaspiro[4.5]decane-2,4-dione .
Synthesis Analysis
The synthesis of related compounds, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has been reported. For instance, spiroconnected N-alkoxyalkylpiperidine hydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .
Molecular Structure Analysis
The molecular structure of “1,3-Diazaspiro[4.5]decane-2,4-dione” can be represented by the SMILES string O=C1NC(=O)C2(CCNCC2)N1 .
Physical And Chemical Properties Analysis
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a solid at ambient temperature . It has a boiling point of 218-220°C .
科学研究应用
δ 鸦片受体选择性激动剂
研究人员已经确定了 1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮的衍生物作为δ 鸦片受体选择性激动剂的一种新型化学型 。这一发现意义重大,因为δ 鸦片受体是治疗神经和精神疾病的潜在靶点。 这些衍生物在炎症性疼痛的临床前模型中表现出选择性和有效性,具有良好的前景 。
抗异常痛觉敏感性疗效
在一项使用小鼠完全弗氏佐剂炎症性疼痛模型的研究中,1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮衍生物表现出抗异常痛觉敏感性疗效 。这表明它在开发针对以疼痛敏感性为特征的疾病的治疗方法方面具有潜在的应用。
坏死性凋亡抑制
基于 1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮结构的化合物已被探索为有效的坏死性凋亡抑制剂 。坏死性凋亡是一种程序性细胞死亡形式,其抑制与治疗炎症性疾病和癌症转移有关。
以 GPCR 为重点的化学库筛选
该化合物已在以 GPCR 为重点的化学库中作为高通量筛选分析的一部分使用 。这种应用对于药物发现至关重要,它使研究人员能够确定具有治疗潜力的新型候选药物。
分子对接和动力学
分子对接和动力学模拟已利用 1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮衍生物来了解它们与δ 鸦片受体正构位点的结合 。这种应用对于合理的药物设计和开发至关重要。
药理学性质改善
鉴定 1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮衍生物为改善δ 鸦片受体激动剂的药理学性质开辟了途径 。这可能导致开发副作用更少且临床疗效更好的药物。
化学库扩展
这种新型化学型的发现丰富了药物发现中使用的化学库的多样性 。它为开发针对各种受体和酶的化合物提供了新的支架。
替代临床候选药物开发
1,3-二氮杂螺[4.5]癸烷-2,4,8-三酮衍生物的独特特性使其成为目前针对δ 鸦片受体的临床候选药物的合适替代品 。这可能在临床试验和患者护理方面取得突破。
安全和危害
作用机制
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4,8-trione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Mode of Action
1,3-Diazaspiro[4.5]decane-2,4,8-trione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . It is slightly biased towards G-protein signaling .
Pharmacokinetics
The pharmacokinetics of 1,3-Diazaspiro[4It’s worth noting that the compound was identified through a high-throughput screening assay , suggesting that it has been optimized for certain pharmacokinetic properties.
Result of Action
The most potent agonist hit compound has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a key symptom in various neurological disorders.
生化分析
Biochemical Properties
1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the activation of necroptosis, a form of programmed cell death, and shows therapeutic potential in inflammatory diseases . Additionally, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been found to interact with delta opioid receptors, exhibiting selective agonist activity .
Cellular Effects
1,3-Diazaspiro[4.5]decane-2,4,8-trione influences various cellular processes and functions. It has been shown to have significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and reducing inflammation . Furthermore, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been observed to modulate gene expression related to cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,3-Diazaspiro[4.5]decane-2,4,8-trione involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the orthosteric site of delta opioid receptors, exhibiting selective agonist activity . It also inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events required for necroptosis activation . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diazaspiro[4.5]decane-2,4,8-trione remains stable under specific conditions, maintaining its inhibitory activity against RIPK1 over extended periods .
Dosage Effects in Animal Models
The effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
1,3-Diazaspiro[4.5]decane-2,4,8-trione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 1,3-Diazaspiro[4.5]decane-2,4,8-trione within cells and tissues are critical factors that influence its efficacy and safety. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues are essential for achieving desired therapeutic effects .
Subcellular Localization
The subcellular localization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing its therapeutic potential .
属性
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBWJVHDCWNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

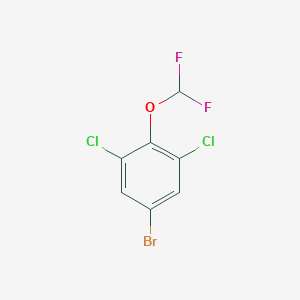

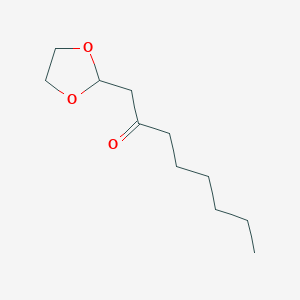

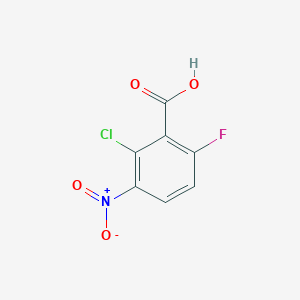
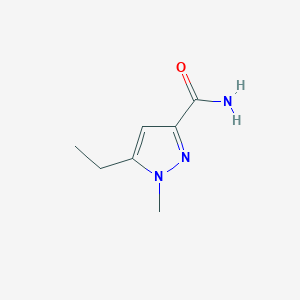

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
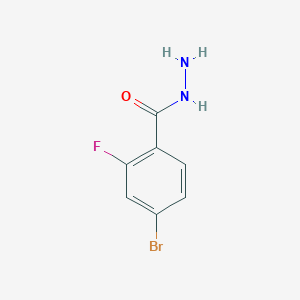
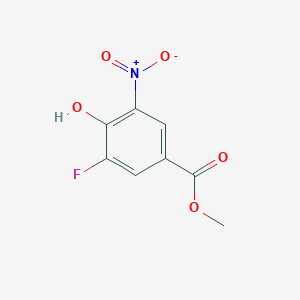


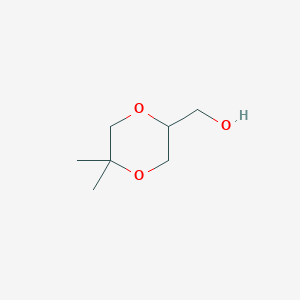
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)